N-(2-aminoethyl)-3-(trifluoromethyl)pyridin-2-amine dihydrochloride

Description

Chemical Identity and Nomenclature

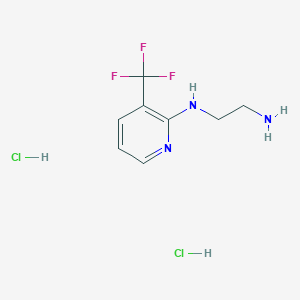

This compound is a well-characterized organic compound that belongs to the broader class of trifluoromethylpyridine derivatives. The compound is officially registered under the Chemical Abstracts Service number 1172350-22-9, which serves as its unique identifier in chemical databases worldwide. The molecular formula C8H12Cl2F3N3 indicates the presence of eight carbon atoms, twelve hydrogen atoms, two chlorine atoms, three fluorine atoms, and three nitrogen atoms, resulting in a molecular weight of 278.10 grams per mole.

The systematic nomenclature of this compound reflects its structural complexity and follows International Union of Pure and Applied Chemistry guidelines. Alternative naming conventions include N1-[3-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine dihydrochloride, which emphasizes the ethane-1,2-diamine linkage to the substituted pyridine ring. The compound exists as a dihydrochloride salt, indicating that two hydrochloride molecules are associated with the basic amine groups present in the structure, enhancing its stability and solubility characteristics.

The Simplified Molecular Input Line Entry System representation of this compound is FC(C1=CC=CN=C1NCCN)(F)F.[H]Cl.[H]Cl, which provides a concise description of its molecular connectivity. The molecule features a pyridine ring substituted at the 3-position with a trifluoromethyl group and at the 2-position with an aminoethylamine chain. The trifluoromethyl group, containing three fluorine atoms bonded to a carbon atom, is particularly significant as it imparts unique electronic and steric properties that influence the compound's reactivity and biological activity.

| Chemical Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1172350-22-9 |

| Molecular Formula | C8H12Cl2F3N3 |

| Molecular Weight | 278.10 g/mol |

| Melting Point | Data not available |

| Simplified Molecular Input Line Entry System | FC(C1=CC=CN=C1NCCN)(F)F.[H]Cl.[H]Cl |

| MDL Number | MFCD12197046 |

Historical Development and Discovery

The development of this compound is intrinsically linked to the broader evolution of trifluoromethylpyridine chemistry, which has experienced significant advancement over recent decades. The historical context of this compound's discovery stems from the increasing recognition that fluorine-containing heterocycles, particularly those incorporating pyridine scaffolds, possess unique properties that make them valuable in pharmaceutical and agrochemical applications.

Research into amino-trifluoromethylpyridine compounds gained momentum as scientists recognized the distinctive biological properties conferred by the combination of fluorine atoms and pyridine rings. The strategic incorporation of trifluoromethyl groups into organic molecules became a cornerstone of modern drug design, as these groups enhance metabolic stability, lipophilicity, and bioavailability of pharmaceutical compounds. The specific discovery and synthesis of this compound emerged from systematic efforts to explore the chemical space around aminoalkyl-substituted trifluoromethylpyridines.

The synthetic methodology for preparing compounds of this class has evolved considerably, with early approaches focusing on direct functionalization of pre-formed pyridine rings. Historical synthetic routes often involved multi-step processes that required careful optimization of reaction conditions to achieve satisfactory yields and purity. Patent literature from the late 20th and early 21st centuries documents various approaches to amino-trifluoromethylpyridine synthesis, reflecting the growing commercial interest in these compounds for pharmaceutical applications.

The compound's development was further accelerated by advances in synthetic methodologies that allowed for more efficient and scalable preparation methods. Modern synthetic approaches have benefited from improved understanding of reaction mechanisms and the development of specialized reagents and catalysts that facilitate the introduction of both the trifluoromethyl group and the aminoethyl chain onto the pyridine scaffold. These advances have made the compound more accessible for research and potential commercial applications.

Significance in Modern Organic and Medicinal Chemistry

This compound occupies a position of considerable importance in contemporary organic and medicinal chemistry due to its unique structural features and versatile reactivity profile. The compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents where the trifluoromethylpyridine motif has proven to be highly beneficial.

The significance of this compound in modern chemistry stems primarily from the distinctive properties imparted by its fluorine-containing substituents. Trifluoromethylpyridine derivatives are recognized for their enhanced metabolic stability compared to their non-fluorinated analogs, a property that is particularly valuable in drug development. The electron-withdrawing nature of the trifluoromethyl group also influences the electronic properties of the pyridine ring, affecting both its reactivity in synthetic transformations and its biological interactions.

In medicinal chemistry applications, compounds containing the trifluoromethylpyridine scaffold have demonstrated significant potential in various therapeutic areas. The unique combination of the amino functionality and the electron-deficient pyridine ring creates opportunities for hydrogen bonding and electrostatic interactions with biological targets, while the trifluoromethyl group contributes to improved pharmacokinetic properties. Research has shown that trifluoromethylpyridine intermediates are fundamental ingredients in the development of both agrochemical and pharmaceutical compounds, reflecting their broad utility across different application domains.

The compound's role as a synthetic intermediate has been particularly important in the preparation of complex heterocyclic systems. The presence of multiple reactive sites, including the amino groups and the pyridine nitrogen, allows for diverse chemical transformations that can lead to structurally sophisticated products. Modern synthetic methodologies have exploited these reactive sites to construct elaborate molecular architectures that would be difficult to access through alternative routes.

| Application Domain | Key Features | Benefits |

|---|---|---|

| Pharmaceutical Development | Enhanced metabolic stability | Improved drug-like properties |

| Agrochemical Synthesis | Unique biological activity profile | Enhanced pest control efficacy |

| Materials Science | Electronic properties modification | Specialized material characteristics |

| Synthetic Chemistry | Multiple reactive sites | Versatile building block |

The continuing significance of this compound in modern chemistry is evidenced by its commercial availability from multiple suppliers and its inclusion in various chemical libraries used for drug discovery. The compound's well-established synthetic accessibility and characterized properties make it an attractive starting material for researchers seeking to explore new chemical space in their pursuit of novel bioactive molecules.

Properties

IUPAC Name |

N'-[3-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N3.2ClH/c9-8(10,11)6-2-1-4-13-7(6)14-5-3-12;;/h1-2,4H,3,5,12H2,(H,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDQAUKGAIQYSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCCN)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-3-(trifluoromethyl)pyridin-2-amine dihydrochloride typically involves the reaction of 3-(trifluoromethyl)pyridine with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-3-(trifluoromethyl)pyridin-2-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Neuroprotection and Nitric Oxide Synthase Inhibition

Recent studies have highlighted the potential of pyridine derivatives, including N-(2-aminoethyl)-3-(trifluoromethyl)pyridin-2-amine dihydrochloride, as selective inhibitors of neuronal nitric oxide synthase (nNOS). These compounds are being investigated for their ability to treat neurodegenerative diseases by modulating nitric oxide levels in the brain. The trifluoromethyl group enhances lipophilicity and membrane permeability, which are critical for achieving effective central nervous system (CNS) penetration.

Key Findings:

- Potency : Compounds with similar structures have shown significant potency against nNOS, making them candidates for further development in neuroprotective therapies .

- Selectivity : Structural modifications can lead to improved isoform selectivity, which is crucial to minimize side effects associated with non-selective NOS inhibition .

Anticancer Activity

The trifluoromethylpyridine moiety has been associated with anticancer properties. Research indicates that such compounds can interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study demonstrated that derivatives of trifluoromethylpyridine exhibited cytotoxic effects on several cancer cell lines, suggesting that this compound may possess similar properties worth exploring .

Pesticide Development

Trifluoromethylpyridines are increasingly being utilized in the synthesis of novel agrochemicals due to their effectiveness as herbicides and insecticides. The introduction of the trifluoromethyl group enhances biological activity and environmental stability.

Research Insights:

- Compounds derived from trifluoromethylpyridine have been shown to exhibit potent herbicidal activity against a range of weeds, making them valuable in agricultural applications .

Table 1: Comparison of Biological Activities

Proteomics Research

This compound is also utilized in proteomics as a biochemical tool for studying protein interactions and functions. Its ability to act as a ligand can facilitate the identification of protein targets in complex biological systems.

Application Details:

- Used in affinity chromatography for isolating proteins based on specific binding interactions.

- Serves as a building block for synthesizing more complex biochemical probes for studying cellular processes .

Table 2: Summary of Biochemical Applications

| Application Type | Description | Potential Impact |

|---|---|---|

| Affinity Chromatography | Isolates proteins via specific interactions | Enhances protein purification |

| Biochemical Probes | Building block for complex probes | Facilitates cellular process studies |

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-3-(trifluoromethyl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Pexidartinib Hydrochloride (Turalio®)

Structural Features :

Functional Differences :

- Pexidartinib is an FDA-approved kinase inhibitor targeting CSF1R, used for symptomatic tenosynovial giant cell tumors (TGCT) .

- Unlike N-(2-aminoethyl)-3-(trifluoromethyl)pyridin-2-amine dihydrochloride, pexidartinib’s extended heterocyclic structure confers higher target specificity and potency. Its pyrrolopyridine moiety likely enhances binding affinity to kinase domains, a feature absent in the simpler pyridine backbone of the target compound .

N-(Piperidin-3-ylmethyl)pyridin-2-amine Hydrochloride (CAS 259680-37-0)

Structural Features :

- Key Groups: Piperidine ring, pyridine, and secondary amine.

Functional Differences :

(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine Hydrochloride (CAS 1185319-67-8)

Structural Features :

- Key Groups: Chloro- and trifluoromethyl-substituted pyridine, piperidine.

Functional Differences :

- The chloro substituent may enhance electrophilic reactivity, enabling covalent binding to biological targets—a contrast to the purely hydrophobic trifluoromethyl group in the target compound.

- This compound is classified as a pharmaceutical intermediate, indicating exploratory use in kinase or protease inhibitor development .

Aminoethyl-Indole Derivatives (e.g., 5-Methoxytryptamine)

Structural Features :

- Example: 5-Methoxytryptamine (C₁₁H₁₄N₂O).

- Key Groups: Indole core, 2-aminoethyl chain.

Functional Differences :

- Indole derivatives often target serotonin receptors, whereas pyridine-based compounds like this compound may prioritize kinase or enzyme inhibition.

- The aminoethyl group in both compounds enhances solubility but differs in electronic effects due to aromatic vs. heteroaromatic cores .

Data Table: Comparative Overview

*Estimated based on structural analysis; dihydrochloride salt assumed.

Research Findings and Implications

- Trifluoromethyl Groups : Enhance metabolic stability and lipophilicity, critical for drug bioavailability. Both pexidartinib and the target compound leverage this group, though pexidartinib’s clinical success underscores the importance of complementary structural motifs (e.g., pyrrolopyridine) .

- Aminoethyl vs. Piperidine: The aminoethyl group in the target compound may improve aqueous solubility compared to piperidine derivatives, but the latter’s rigidity could enhance target engagement in CNS applications .

Biological Activity

N-(2-aminoethyl)-3-(trifluoromethyl)pyridin-2-amine dihydrochloride, a compound with significant biological implications, has garnered attention in various fields including medicinal chemistry and pharmacology. This article explores its biological activity, molecular properties, and potential applications based on diverse research findings.

The compound is characterized by the following molecular properties:

| Property | Value |

|---|---|

| Chemical Formula | C6H8F3N2·2HCl |

| Molecular Weight | 210.06 g/mol |

| CAS Number | 34486-24-3 |

| Boiling Point | Not available |

| Melting Point | 66-71 °C |

| Solubility | Soluble in water |

This compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. It has been studied for its potential as an inhibitor of certain enzymes involved in metabolic processes. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and receptor binding affinity.

Anticancer Activity

Recent studies have highlighted the compound's selective cytotoxicity towards certain cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of human leukemic T-cells at nanomolar concentrations, indicating its potential as a therapeutic agent in cancer treatment .

Insecticidal Properties

The compound has also been investigated for its insecticidal properties. Research indicates that derivatives of pyridine compounds can act as effective biocides against various pests. This includes efficacy against arthropods, making it a candidate for agricultural applications .

Study 1: Cytotoxicity in Leukemic Cells

A study published in the Journal of Medicinal Chemistry reported that novel inhibitors derived from similar structures exhibit selective cytotoxic activity against human leukemic cells. The mechanism involves the induction of apoptosis through mitochondrial pathways, suggesting that this compound may share similar pathways .

Study 2: Insecticidal Efficacy

Another investigation focused on the insecticidal activity of amino-substituted pyridines, revealing that compounds with trifluoromethyl substitutions demonstrated enhanced effectiveness against common agricultural pests. The study emphasized the need for further exploration into the environmental compatibility and safety profiles of such compounds .

Toxicological Profile

The compound is classified under acute toxicity categories due to its potential harmful effects upon ingestion or skin contact. Safety data indicate it can cause irritation to skin and eyes, necessitating careful handling in laboratory and field applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-aminoethyl)-3-(trifluoromethyl)pyridin-2-amine dihydrochloride, and how can purity be validated?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution or condensation reactions. For example, reacting 3-(trifluoromethyl)pyridin-2-amine with 2-aminoethyl chloride in a polar aprotic solvent (e.g., DMF) under reflux, followed by dihydrochloride salt formation using HCl gas. Purification via column chromatography (silica gel, eluent: methanol/ethyl acetate gradient) is critical. Validate purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile) and confirm structural integrity via H/C NMR (DO solvent for salt form) and high-resolution mass spectrometry (HRMS) .

Q. How does the dihydrochloride salt form influence solubility and stability in aqueous buffers?

- Methodological Answer : The dihydrochloride salt enhances aqueous solubility due to ionic interactions. Conduct solubility studies by preparing saturated solutions in PBS (pH 7.4) and measuring dissolved concentration via UV-Vis spectroscopy (λ ~260 nm for pyridine moieties). Stability can be assessed using accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare results to free-base analogs to quantify salt advantages .

Q. What analytical techniques are essential for characterizing this compound’s crystalline structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is optimal for resolving the dihydrochloride salt’s crystal lattice. Grow crystals via slow vapor diffusion (e.g., water/ethanol). Complement with powder XRD to assess batch crystallinity and differential scanning calorimetry (DSC) to study phase transitions. Pair with FTIR to confirm amine and trifluoromethyl vibrational modes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound in enzyme inhibition assays?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols by:

- Using recombinant enzymes with verified activity (e.g., fluorogenic substrates for kinetic analysis).

- Controlling ionic strength (to avoid salt interference) and temperature (25°C vs. 37°C comparisons).

- Applying statistical tools like ANOVA to assess batch-to-batch variability. Cross-validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using published kinase crystal structures (PDB). Prioritize targets with pyridine-binding pockets. Validate with molecular dynamics (MD) simulations (GROMACS) over 100 ns to assess binding stability. Compare results to SAR studies on trifluoromethyl-substituted analogs .

Q. How can researchers design experiments to probe the role of the trifluoromethyl group in metabolic stability?

- Methodological Answer : Use isotope-labeled (e.g., F NMR) or deuterated analogs to track metabolic pathways in hepatocyte incubations. Combine with LC-MS/MS to identify metabolites. Compare half-life (t) in microsomal assays (human/rat) to quantify species-specific differences. Correlate with computational predictions of CYP450 binding .

Methodological Frameworks for Complex Studies

Q. What integrated approaches link this compound’s chemical properties to its environmental fate in DOE-relevant atmospheric studies?

- Methodological Answer : Apply the DOE Atmospheric Chemistry Program framework:

- Measure air-surface exchange rates using flux chambers.

- Model heterogeneous reactions (e.g., ozonolysis) via smog chamber experiments with GC-MS monitoring.

- Assess precipitation scavenging potential by analyzing aqueous solubility and log (octanol-water partitioning) .

Q. How can the quadripolar model (theoretical, epistemological, morphological, technical) guide interdisciplinary studies on this compound?

- Methodological Answer :

- Theoretical : Align with ligand-receptor theory for mechanistic hypotheses.

- Epistemological : Use Bayesian statistics to quantify uncertainty in bioactivity data.

- Morphological : Map structural analogs using cheminformatics tools (e.g., ChemAxon).

- Technical : Optimize synthetic protocols via DoE (Design of Experiments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.